N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and the subsequent functionalization to introduce the phenoxyphenyl and methylpropanamide groups. Common reagents used in these reactions include aryl halides, thiourea, and various catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenoxyphenyl ring.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- 2-Fluorodeschloroketamine
Uniqueness
N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its specific thiazole ring system and the presence of both phenoxyphenyl and methylpropanamide groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)20(24)22-21-23(18-12-29(25,26)13-19(18)28-21)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-11,14,18-19H,12-13H2,1-2H3 |
InChI Key |
UWBZXVYDKZKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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